molecular formula C17H32N2O B11970922 N'-(4-Methylcyclohexylidene)decanohydrazide CAS No. 302909-86-0

N'-(4-Methylcyclohexylidene)decanohydrazide

Cat. No.: B11970922
CAS No.: 302909-86-0
M. Wt: 280.4 g/mol
InChI Key: MSCXNBMAKYFQDL-UHFFFAOYSA-N
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Description

N’-(4-Methylcyclohexylidene)decanohydrazide is a chemical compound with the molecular formula C17H32N2O and a molecular weight of 280.457 g/mol . It is a hydrazide derivative, characterized by the presence of a hydrazone functional group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Methylcyclohexylidene)decanohydrazide typically involves the reaction of 4-methylcyclohexanone with decanohydrazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for N’-(4-Methylcyclohexylidene)decanohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Methylcyclohexylidene)decanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazones or hydrazides.

Scientific Research Applications

N’-(4-Methylcyclohexylidene)decanohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-Methylcyclohexylidene)decanohydrazide involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-Methylcyclohexylidene)decanohydrazide is unique due to its specific hydrazone structure, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various research applications.

Properties

CAS No.

302909-86-0

Molecular Formula

C17H32N2O

Molecular Weight

280.4 g/mol

IUPAC Name

N-[(4-methylcyclohexylidene)amino]decanamide

InChI

InChI=1S/C17H32N2O/c1-3-4-5-6-7-8-9-10-17(20)19-18-16-13-11-15(2)12-14-16/h15H,3-14H2,1-2H3,(H,19,20)

InChI Key

MSCXNBMAKYFQDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NN=C1CCC(CC1)C

Origin of Product

United States

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